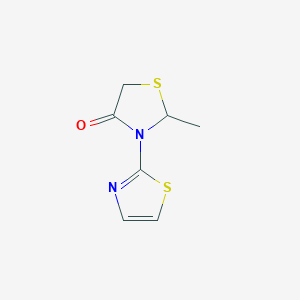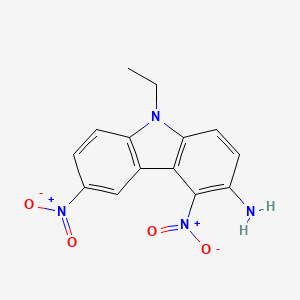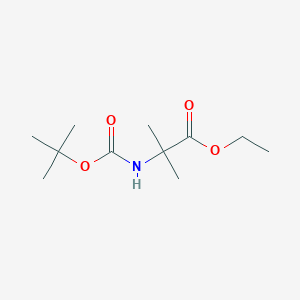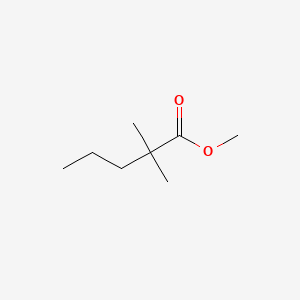
n'-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C₇H₈N₄O₄ It is known for its unique structure, which includes a pyrimidine ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation of the hydrazide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
- N’-acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
Uniqueness
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This acetylation can enhance its stability, solubility, and reactivity compared to its non-acetylated counterparts .
Eigenschaften
CAS-Nummer |
2824-82-0 |
|---|---|
Molekularformel |
C7H8N4O4 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
N'-acetyl-2,4-dioxo-1H-pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C7H8N4O4/c1-3(12)10-11-6(14)4-2-5(13)9-7(15)8-4/h2H,1H3,(H,10,12)(H,11,14)(H2,8,9,13,15) |
InChI-Schlüssel |
ICEUENGEZKJMIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)C1=CC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)











